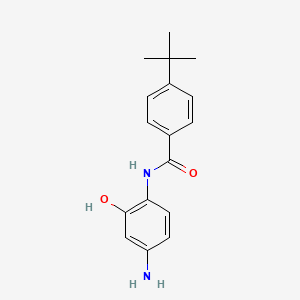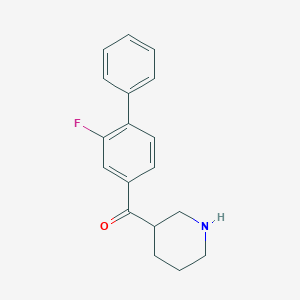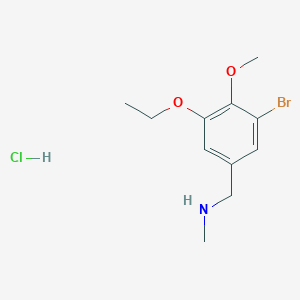![molecular formula C16H13ClN2O B5313166 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPCA is a member of the phenylacetamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide acts as a selective antagonist of the mGluR5 receptor, binding to a specific site on the receptor and preventing its activation by glutamate. This results in a decrease in the activity of the receptor and downstream signaling pathways. Inhibition of FAS by 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide occurs through a different mechanism, involving the binding of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide are dependent on the specific research area being studied. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of mGluR5, resulting in changes in synaptic plasticity and learning and memory processes. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by blocking FAS activity, leading to decreased fatty acid synthesis and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide in lab experiments is its selectivity for the mGluR5 receptor and FAS enzyme, making it a useful tool for studying the specific roles of these targets in biological processes. However, one limitation of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is its potential off-target effects, which can complicate data interpretation. Additionally, the synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research involving 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In neuroscience, further studies could explore the role of mGluR5 in neurological disorders and the potential therapeutic applications of mGluR5 antagonists such as 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide could be further developed as a potential therapeutic agent for cancer treatment. Additionally, further studies could investigate the potential of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide as a tool for drug discovery, particularly in the development of new treatments for neurological and cancer-related disorders.
In conclusion, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is a chemical compound with potential applications in a variety of scientific research areas. Its selectivity for specific targets such as the mGluR5 receptor and FAS enzyme make it a useful tool for studying the specific roles of these targets in biological processes. Further research is needed to fully understand the potential applications of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide and its mechanisms of action.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide involves the reaction of 3-chloroaniline with 4-(cyanomethyl)benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of a specific type of glutamate receptor called the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of neurological processes, including learning and memory, and has been implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro. This effect is thought to be due to the inhibition of a specific enzyme called fatty acid synthase (FAS), which is overexpressed in many types of cancer cells. Inhibition of FAS has been identified as a potential therapeutic strategy for cancer treatment.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-3-1-2-13(10-14)11-16(20)19-15-6-4-12(5-7-15)8-9-18/h1-7,10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDAMQHUCISTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)

![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)
